molecular formula C34H34LiNO10S B12406422 Raloxifene 6-glucuronide-d4 (lithium)

Raloxifene 6-glucuronide-d4 (lithium)

Cat. No.: B12406422
M. Wt: 659.7 g/mol
InChI Key: XHAYXJLZLPLXKI-PFQBEMBKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Deuterated Metabolite Standards

The strategic incorporation of deuterium into pharmaceutical compounds emerged in the 1970s, driven by the need for robust internal standards in mass spectrometry-based assays. Early applications focused on mechanistic studies of drug metabolism, where deuterated analogs allowed researchers to distinguish endogenous metabolites from administered drugs. The approval of deutetrabenazine (Austedo®) in 2017 marked a milestone in deuterated drug development, validating the clinical utility of isotopic substitution.

Stable isotope-labeled standards like raloxifene 6-glucuronide-d4 (lithium) address critical challenges in bioanalytical chemistry. By introducing a predictable mass shift without altering chemical behavior, deuterium enables precise quantification of metabolites in complex biological matrices. This approach mitigates matrix effects and ion suppression, ensuring reliable measurements in pharmacokinetic studies.

Table 1: Evolution of Deuterated Standards in Pharmaceutical Analysis

Decade Key Advancement Impact on Metabolite Analysis
1970s First deuterated drug patents filed Enabled basic metabolic pathway studies
2000s Widespread adoption of LC-MS/MS Increased demand for isotope standards
2010s FDA approval of deutetrabenazine Validated clinical deuterium substitution
2020s Commercial availability of complex metabolites Supported precision medicine initiatives

Taxonomic Classification as a Selective Estrogen Receptor Modulator (SERM) Metabolite

As the primary glucuronidated metabolite of raloxifene, this compound retains partial affinity for estrogen receptors while exhibiting distinct tissue-specific activity. The parent drug raloxifene demonstrates mixed agonist/antagonist effects across tissues – estrogenic in bone but antiestrogenic in breast tissue. The 6-glucuronide metabolite likely modulates these effects through altered receptor binding kinetics and tissue distribution patterns.

The structural preservation of the SERM core in raloxifene 6-glucuronide-d4 (lithium) facilitates its use in studying metabolic fate while maintaining relevance to pharmacological activity. Unlike 4'-glucuronidation, which typically inactivates SERMs, 6-glucuronidation preserves some degree of receptor interaction. This positions the metabolite as both a pharmacokinetic marker and potential contributor to therapeutic effects.

Key Pharmacodynamic Properties

  • Binds estrogen receptor α with IC~50~ = 290 μM
  • Mediates TGFβ3 promoter activation as partial agonist
  • Demonstrates reduced uterine estrogenicity compared to parent compound

Structural Relationship to Parent Raloxifene Molecule

The molecular architecture of raloxifene 6-glucuronide-d4 (lithium) reflects two key modifications to the parent SERM:

  • Glucuronidation : Covalent attachment of glucuronic acid at the 6-hydroxy position via β-glycosidic linkage
  • Deuterium Substitution : Four hydrogen atoms replaced with deuterium at specific aromatic positions (typically C-3' and C-5' of the benzothiophene core)

Table 2: Structural Comparison with Parent Compound

Parameter Raloxifene Raloxifene 6-Glucuronide-d4 (Lithium)
Molecular Formula C~28~H~27~NO~4~S C~34~H~30~D~4~LiNO~10~S
Molecular Weight 473.58 g/mol 659.67 g/mol
Key Functional Groups Free phenolic -OH Glucuronic acid conjugate
Isotopic Composition Natural abundance 4 deuterium atoms

The lithium counterion stabilizes the glucuronide's anionic carboxylate group, enhancing solubility in aqueous matrices. Deuterium placement at metabolically inert positions ensures isotopic stability while maintaining the compound's chemical equivalence to non-deuterated analogs.

Synthetic pathways for this compound typically involve:

  • Enzymatic glucuronidation of raloxifene using UGT isoforms (primarily UGT1A1/1A8)
  • Post-synthetic deuterium exchange under controlled acidic conditions
  • Lithium salt formation via ion-pair chromatography

Analytical characterization employs ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM). Key transitions include m/z 654.5 → 478.3 for the deuterated glucuronide and m/z 650.5 → 474.3 for its non-deuterated counterpart. Retention time alignment with authentic standards ensures precise metabolite identification in biological samples.

Properties

Molecular Formula

C34H34LiNO10S

Molecular Weight

659.7 g/mol

IUPAC Name

lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C34H35NO10S.Li/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2;

InChI Key

XHAYXJLZLPLXKI-PFQBEMBKSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C5=CC=C(C=C5)O)N6CCCCC6.[Li+]

Canonical SMILES

[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=CC=C(C=C6)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis

Enzymatic synthesis represents one of the primary approaches for producing raloxifene glucuronides, which can be adapted for the preparation of deuterated analogs:

  • Enzyme Selection : The enzymatic glucuronidation of raloxifene is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A8 and UGT1A10, which have demonstrated high specificity for the 6-position hydroxyl group.

  • Reaction Conditions : Typical enzymatic reactions are conducted under carefully controlled conditions:

Parameter Typical Conditions Notes
Enzyme Source Human intestinal microsomes (HIMs), UGT1A10 0.05-0.1 mg/ml protein concentration
Buffer System Tris-HCl with magnesium chloride (5 mM) Often supplemented with bovine serum albumin (0.05%)
Activator Alamethicin (50 μg/mg protein) Enhances microsomal enzyme accessibility
Substrate Deuterated raloxifene At concentration approximating Km (0.9-4 μM)
Co-substrate UDP-glucuronic acid 2 mM final concentration
Reaction Time 4-6 minutes Temperature maintained at 37°C
Inhibitors Saccharolactone (100 μM) To inhibit β-glucuronidase activity
  • Reaction Termination and Product Isolation : The enzymatic reaction is typically terminated by adding methanol or other organic solvents, followed by centrifugation to remove precipitated proteins.

Chemical Synthesis Approaches

Chemical synthesis offers greater control over reaction specificity and can be advantageous for large-scale production:

  • Preparation of Deuterated Raloxifene : This crucial first step involves incorporating deuterium atoms into the ethoxy linker of raloxifene. Based on established organic synthesis principles, this likely involves:

    • Using deuterium-labeled starting materials in the synthesis of the piperidylethoxy moiety
    • Employing deuterium exchange reactions at specific positions
    • Creating the deuterated ethoxy linker before attachment to the aromatic structure
  • Selective Protection Strategies : To achieve regioselective glucuronidation at the 6-position:

    • The 4'-hydroxyl group must be selectively protected
    • Common protecting groups might include silyl ethers or acetyl groups
    • As evidenced in raloxifene hydrochloride preparation, acetylation strategies using acetic anhydride have been employed for hydroxyl protection
  • Glucuronidation : The chemical attachment of glucuronic acid to the 6-position hydroxyl:

    • Typically involves activated glucuronic acid derivatives such as glucuronyl trichloroacetimidate
    • Requires Lewis acid catalysts under anhydrous conditions
    • Must maintain the correct stereochemistry at the anomeric center
  • Deprotection and Salt Formation : Following successful glucuronidation:

    • Removal of protecting groups under conditions that preserve the glucuronide bond
    • Treatment with lithium hydroxide or lithium carbonate to form the lithium salt
    • Careful purification to ensure stereochemical integrity and high purity

Detailed Deuteration Strategies

The incorporation of deuterium atoms is a critical aspect of preparing raloxifene 6-glucuronide-d4:

Deuteration Methods

Several approaches can be employed for introducing deuterium atoms into the raloxifene structure:

  • Deuterated Starting Materials : Using commercially available deuterated precursors, such as deuterated ethylene oxide or deuterated ethanolamine derivatives, for synthesis of the piperidylethoxy side chain.

  • Hydrogen-Deuterium Exchange : Catalytic H/D exchange reactions using deuterium oxide (D₂O) under appropriate catalytic conditions.

  • Custom Synthesis of Deuterated Intermediates : Preparing key deuterated building blocks that can be incorporated into the raloxifene synthesis pathway.

The preferred position for deuterium labeling (the ethoxy linker) is strategically chosen to:

  • Avoid positions that undergo metabolic transformation
  • Maintain similar chromatographic properties to the non-deuterated compound
  • Ensure stability during analytical procedures

Lithium Salt Formation

The formation of the lithium salt of raloxifene 6-glucuronide-d4 is a critical step that enhances stability and solubility:

  • Salt Formation Process : The glucuronide carboxylic acid group is treated with a lithium base such as lithium hydroxide or lithium carbonate, converting the acid to its lithium salt.

  • Purification of Lithium Salt : After salt formation, purification typically involves:

    • Precipitation from organic solvents
    • Recrystallization techniques
    • Careful washing to remove excess lithium salts
    • Drying under controlled conditions
  • Quality Control Parameters : The purity of the lithium salt is assessed based on:

    • Lithium content (theoretical vs. actual)
    • Water content (typically maintained below specified limits)
    • Absence of other counter-ions

Analytical Characterization Methods

Comprehensive analytical techniques are essential for characterizing raloxifene 6-glucuronide-d4 (lithium):

Chromatographic Analysis

Analytical Technique Conditions Application Reference
UPLC/UV Waters ACQUITY system with BEH C18 column (1.7 μm, 2.1 mm × 50 mm), 274 nm detection Purity assessment, reaction monitoring
HPLC-UV Gradient elution with 5 mM ammonium acetate (pH 5.0) and acetonitrile Quantitation of conversion efficiency
LC-MS/MS Atlantis T3 column (3 μm, 2.1 × 100 mm), gradient with 0.02% formic acid and acetonitrile Structural confirmation, quantitation

Mass Spectrometry Parameters

The mass spectrometric detection of raloxifene 6-glucuronide-d4 employs specific parameters:

  • Ionization Conditions :

    • Positive ionization mode (ESI+) for some applications
    • Negative ionization mode for certain analytical methods
    • Source temperature typically 150°C, desolvation temperature 350°C
  • MRM Transitions :

    • For non-deuterated raloxifene 6-glucuronide: m/z 648.1→472.1
    • For raloxifene-d4 6-glucuronide: m/z 654→478.2
    • These specific transitions enable precise discrimination between deuterated and non-deuterated forms
  • MS Parameters :

    • Declustering potential: typically -38V (negative mode)
    • Collision energy: approximately -25mV (negative mode)
    • For positive mode, parameters may differ but are optimized for sensitivity

Confirmation of Structure and Purity

Multiple complementary techniques ensure structural integrity and purity:

  • Structural Confirmation :

    • NMR spectroscopy to verify deuterium incorporation
    • High-resolution mass spectrometry for accurate mass determination
    • Chemical stability testing under various conditions
  • Purity Assessment :

    • HPLC with multiple detection methods (UV, MS)
    • Evaluation of potential impurities, including non-deuterated analogs
    • Stability-indicating methods to detect degradation products

Purification Strategies

Effective purification is crucial for obtaining high-purity raloxifene 6-glucuronide-d4 (lithium):

Chromatographic Purification

Preparative HPLC represents a primary purification method:

  • Column Selection :

    • C18 columns for reversed-phase separations
    • Size exclusion chromatography for removal of polymeric impurities
  • Mobile Phase Optimization :

    • Gradient elution with aqueous/organic mobile phases
    • pH adjustment to control ionization state
    • Addition of volatile buffers compatible with subsequent lyophilization
  • Fraction Collection and Analysis :

    • UV-guided fraction collection
    • MS confirmation of target fractions
    • Pooling of pure fractions for concentration

Non-chromatographic Purification

Alternative purification approaches include:

  • Selective Precipitation :

    • Addition of anti-solvents to precipitate the target compound
    • Temperature-controlled crystallization
  • Dialysis and Ultrafiltration :

    • Removal of small molecular impurities and salts
    • Concentration of the purified product

Comprehensive Preparation Protocol

Based on the analysis of available information, a potential comprehensive preparation protocol for raloxifene 6-glucuronide-d4 (lithium) would include:

Synthesis of Deuterated Raloxifene

  • Preparation of deuterated ethylene oxide or equivalent deuterated precursor
  • Synthesis of deuterated 2-(1-piperidinyl)ethanol
  • Conversion to the corresponding halide or tosylate
  • Coupling with 4-hydroxybenzoic acid derivative
  • Integration into the complete raloxifene structure
  • Selective protection of the 4'-hydroxyl group

Glucuronidation at 6-Position

For enzymatic approach:

  • Preparation of microsomal fraction or recombinant UGT1A10
  • Incubation with deuterated raloxifene and UDP-glucuronic acid
  • Monitoring reaction by LC-MS/MS
  • Termination and extraction of product

For chemical approach:

  • Activation of glucuronic acid
  • Coupling with protected deuterated raloxifene
  • Stereoselective formation of β-glucuronide linkage
  • Monitoring reaction progress

Deprotection and Salt Formation

  • Selective removal of 4'-protection
  • Treatment with lithium hydroxide or lithium carbonate
  • Precipitation of lithium salt
  • Purification by recrystallization or chromatography

Final Purification and Characterization

  • Comprehensive purity assessment
  • Structure confirmation by NMR and HRMS
  • Determination of deuterium incorporation
  • Stability testing and packaging

Chemical Reactions Analysis

Types of Reactions

Raloxifene 6-glucuronide-d4 (lithium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Raloxifene 6-glucuronide-d4 (lithium) .

Scientific Research Applications

Raloxifene 6-glucuronide-d4 (lithium) has several scientific research applications, including:

    Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.

    Biology: Helps in understanding the metabolic pathways and enzyme interactions involved in the metabolism of Raloxifene.

    Medicine: Aids in the development of new therapeutic agents by providing insights into the metabolic profiles of Raloxifene derivatives.

    Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula: C₃₄H₃₅NO₁₀S (deuterium atoms replace hydrogen at specific positions) .
  • Molecular Weight : 649.71 g/mol .
  • Solubility: Slightly soluble in DMSO and methanol (requires heating) .
  • Storage : Stable at -20°C in solid form (yellow to dark yellow appearance) .

Comparison with Similar Compounds

Raloxifene 4'-Glucuronide-d4 (Lithium)

Raloxifene 4'-glucuronide-d4 (CAS: 1279033-52-1) is a structural isomer of the 6-glucuronide, differing in the position of glucuronidation (4'- vs. 6-position).

Parameter Raloxifene 6-Glucuronide-d4 Raloxifene 4'-Glucuronide-d4
Primary UGT Isoforms UGT1A1, UGT1A8 UGT1A10, UGT1A8
Metabolic Role Major metabolite in enterohepatic cycling Less prominent in systemic circulation
pH Sensitivity Optimal glucuronidation at pH 9.4 Data limited; inferred similar pH dependency
Analytical Use Quantification of 6-glucuronide in plasma Quantification of 4'-glucuronide in urine

Key Differences :

  • Enzyme Specificity : The 6-glucuronide is predominantly formed by UGT1A1/1A8, while the 4'-glucuronide relies more on UGT1A10, suggesting tissue-specific metabolism (e.g., intestinal vs. hepatic) .
  • Pharmacokinetic Impact : The 6-glucuronide contributes significantly to enterohepatic recycling, prolonging raloxifene’s half-life, whereas the 4'-glucuronide is less involved in this process .

Non-Deuterated Raloxifene Glucuronides

Non-deuterated analogs, such as raloxifene 6-glucuronide (CAS: 182507-22-8) and raloxifene 4'-glucuronide (CAS: 174264-50-7), lack isotopic labeling, limiting their use as internal standards. However, they are critical for studying glucuronidation kinetics:

  • Glucuronidation Efficiency : At pH 9.4, the unbound intrinsic clearance (CLₙₜ,ᵤ) of raloxifene 6-glucuronide increases 12-fold compared to physiological pH, while the 4'-glucuronide shows an 11-fold increase .

Parent Compound: Raloxifene

Raloxifene (Keoxifene) is the parent SERM with estrogen-agonistic effects on bone and antagonistic effects on breast tissue. Unlike its glucuronides, raloxifene directly modulates estrogen receptors and is clinically used for osteoporosis and breast cancer prevention .

Parameter Raloxifene 6-Glucuronide-d4 Raloxifene
Biological Activity Inactive metabolite (prodrug) Active SERM
Clinical Use Analytical standard Therapeutic agent
Half-Life Dependent on enterohepatic cycling ~27.7 hours (prolonged by glucuronides)

Other Deuterated Metabolites

Raloxifene-d4 hydrochloride (HY-135581) is a deuterated version of the parent drug, used to study raloxifene’s absorption and distribution.

Data Tables

Table 1: Physicochemical Comparison

Property 6-Glucuronide-d4 4'-Glucuronide-d4 Raloxifene
CAS Number 174264-50-7 1279033-52-1 84449-90-1
Deuterium Positions 6-position 4'-position N/A
Primary Use Analytical standard Metabolic profiling Therapeutic

Table 2: Enzymatic Glucuronidation Rates

Condition 6-Glucuronide CLₙₜ,ᵤ 4'-Glucuronide CLₙₜ,ᵤ
pH 7.4 1.0 (baseline) 1.0 (baseline)
pH 9.4 12.0 11.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.